![molecular formula C18H22N2O2 B5687643 4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)
4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide, commonly known as DMBC, is a chemical compound that belongs to the class of biphenyl derivatives. DMBC has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In
Mecanismo De Acción
The mechanism of action of DMBC is not fully understood. However, it has been suggested that DMBC exerts its pharmacological effects by modulating the activity of various receptors and enzymes in the body. DMBC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. DMBC has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
DMBC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMBC can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMBC has also been shown to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase and reducing the production of reactive oxygen species in the brain. In vivo studies have shown that DMBC can improve cognitive function and reduce the symptoms of Alzheimer's disease in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. DMBC is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab. However, DMBC has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it may exhibit low bioavailability and poor pharmacokinetic properties in vivo.
Direcciones Futuras
There are several future directions for the scientific research of DMBC. One potential direction is the development of DMBC-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the development of DMBC-based organic semiconductor materials for the development of electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of DMBC and to optimize its pharmacokinetic properties for in vivo applications.
Métodos De Síntesis
DMBC can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Ullmann coupling reaction. The most common method for synthesizing DMBC is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-bromo-4'-methoxybiphenyl-3-carboxylic acid and N,N-dimethylaminoethyl boronic acid in the presence of a palladium catalyst. The reaction yields DMBC as a white solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
DMBC has been extensively studied for its potential applications in various fields. In medicinal chemistry, DMBC has been identified as a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMBC has also been studied for its potential application as an organic semiconductor material, which can be used in the development of electronic devices.
Propiedades
IUPAC Name |
5-[4-[1-(dimethylamino)ethyl]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(20(2)3)13-5-7-14(8-6-13)15-9-10-17(22-4)16(11-15)18(19)21/h5-12H,1-4H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMFSVLLLCBPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)C(=O)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[1-(Dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
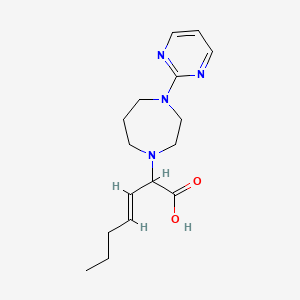
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
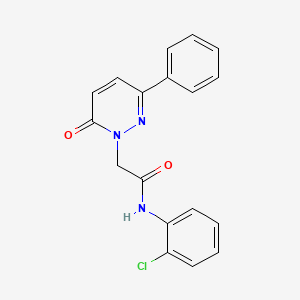
![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)
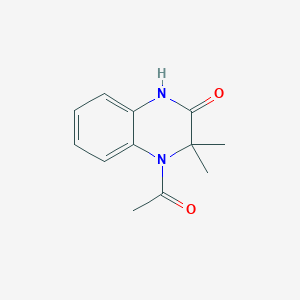
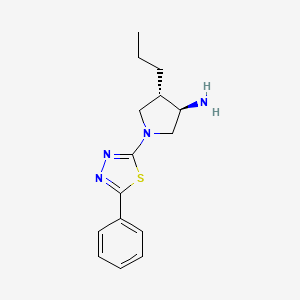
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)
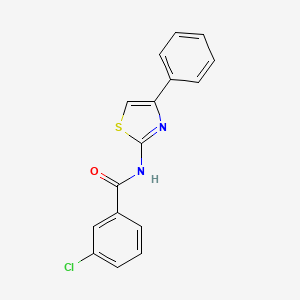
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)